molecular formula C8H18INO B14391811 N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide CAS No. 90032-54-5

N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide

Cat. No.: B14391811
CAS No.: 90032-54-5
M. Wt: 271.14 g/mol
InChI Key: JIUKECJFLWKADD-UHFFFAOYSA-M
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Description

N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide is a quaternary ammonium compound with the molecular formula C10H22INO. This compound is known for its unique structure, which includes a trimethylammonium group attached to an oxolan ring. It is often used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide typically involves the reaction of trimethylamine with an oxolan derivative in the presence of an iodide source. One common method is the quaternization of trimethylamine with 3-chloropropanol, followed by the addition of sodium iodide to form the iodide salt. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps may include crystallization and recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form trimethylamine and the corresponding oxolan derivative.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as hydroxide, chloride, and bromide ions for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Acids and Bases: For hydrolysis and other pH-dependent reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various quaternary ammonium salts, oxolan derivatives, and trimethylamine.

Scientific Research Applications

N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide has a wide range of scientific research applications, including:

    Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.

    Biology: Employed in studies of cell membrane permeability and ion transport due to its quaternary ammonium structure.

    Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to increased permeability and potential cell lysis. Additionally, the compound can interact with ion channels and transporters, affecting ion flux and cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N-Trimethyl(2-methylenecycloheptyl)methanaminium iodide
  • N,N,N-Trimethyl(4-methylcycloheptyl)methanaminium iodide
  • N,N,N-Trimethyl(1,2-oxazol-3-yl)methanaminium iodide

Uniqueness

N,N,N-Trimethyl(oxolan-3-yl)methanaminium iodide is unique due to its oxolan ring structure, which imparts specific chemical and physical properties. Compared to other quaternary ammonium compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

90032-54-5

Molecular Formula

C8H18INO

Molecular Weight

271.14 g/mol

IUPAC Name

trimethyl(oxolan-3-ylmethyl)azanium;iodide

InChI

InChI=1S/C8H18NO.HI/c1-9(2,3)6-8-4-5-10-7-8;/h8H,4-7H2,1-3H3;1H/q+1;/p-1

InChI Key

JIUKECJFLWKADD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CC1CCOC1.[I-]

Origin of Product

United States

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